molecular formula C16H19ClN4O3 B12912142 N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide CAS No. 89758-15-6

N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide

Cat. No.: B12912142
CAS No.: 89758-15-6
M. Wt: 350.80 g/mol
InChI Key: DSENBHMHFBZYCL-UHFFFAOYSA-N
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Description

N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-morpholinobutanamide is a synthetic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-morpholinobutanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Attachment of the Morpholinobutanamide Moiety: The final step involves the coupling of the oxadiazole derivative with a morpholinobutanamide moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-morpholinobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.

    Agriculture: It has potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.

    Materials Science: The compound can be used in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-morpholinobutanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, or signal transduction.

    Pathways Involved: It can modulate pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another heterocyclic compound with similar biological activities.

    N-(2-Chlorophenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine: A compound with a different heterocyclic core but similar pharmacological properties.

Uniqueness

N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-morpholinobutanamide is unique due to its specific combination of the oxadiazole ring and the morpholinobutanamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

89758-15-6

Molecular Formula

C16H19ClN4O3

Molecular Weight

350.80 g/mol

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylbutanamide

InChI

InChI=1S/C16H19ClN4O3/c17-13-5-2-1-4-12(13)15-19-20-16(24-15)18-14(22)6-3-7-21-8-10-23-11-9-21/h1-2,4-5H,3,6-11H2,(H,18,20,22)

InChI Key

DSENBHMHFBZYCL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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